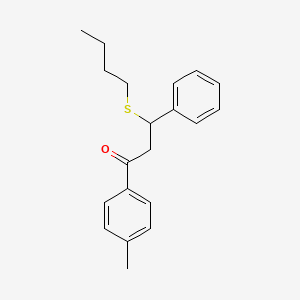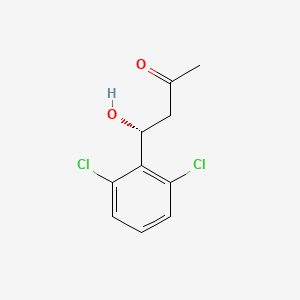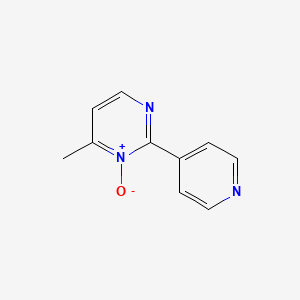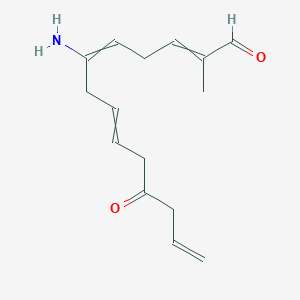
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of dimethyl phosphite with 3,3-dimethoxy-2-oxobutyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions for the synthesis. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the phosphonate group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is compared with other similar compounds to highlight its uniqueness:
3,3-Dimethyl-2-oxobutyric acid: Similar in structure but lacks the phosphonate group.
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: Contains a fluorine atom, which alters its reactivity and properties.
N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide: A more complex derivative with potential biological activity.
特性
CAS番号 |
141903-39-1 |
|---|---|
分子式 |
C8H17O6P |
分子量 |
240.19 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-3,3-dimethoxybutan-2-one |
InChI |
InChI=1S/C8H17O6P/c1-8(11-2,12-3)7(9)6-15(10,13-4)14-5/h6H2,1-5H3 |
InChIキー |
DSRQAAJRGYUVKW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)CP(=O)(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)







![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)




